molecular formula C19H23N5O3S B2779940 2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-62-1

2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2779940
CAS No.: 898361-62-1
M. Wt: 401.49
InChI Key: HXNJHMNIUSWTLS-UHFFFAOYSA-N
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Description

2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-5-[(3-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-4-5-12(2)11-22)13-6-8-14(9-7-13)24(26)27/h6-9,12,16,25H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJHMNIUSWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and metabolic disorders.

Chemical Structure and Properties

The compound's molecular formula is C19H23N5O2SC_{19}H_{23}N_5O_2S, and it has a molecular weight of approximately 375.48 g/mol. The presence of the thiazole and triazole rings contributes to its biological activity by facilitating interactions with biological macromolecules.

The primary mechanism of action involves the interaction with Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation pathways. The compound binds to these receptors with high affinity, influencing gene transcription related to metabolic processes.

Biochemical Pathways Affected

  • Fatty Acid Oxidation : Enhances the breakdown of fatty acids.
  • Lipogenesis : Modulates the synthesis of fatty acids.
  • Glucose Metabolism : Regulates glucose uptake and utilization.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
Cell LineIC50 (µM)
MCF-75.59
HCT1166.10
A5498.23

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to controls.
  • Antimicrobial Efficacy : Another research project assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity.

Q & A

What are the key structural features of this compound, and how are they characterized experimentally?

Basic Research Question
The compound contains a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring, a 4-nitrophenyl group, and a methyl-substituted ethyl chain. Key structural characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm for the nitrophenyl group) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ~419.5 g/mol) via molecular ion peaks .
  • X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the thiazole and triazole rings (~15–25°) .

How is the synthesis of this compound optimized to improve yield and purity?

Basic Research Question
Multi-step synthesis involves:

Thiazole ring formation : Reaction of thioketones with hydrazine derivatives under reflux (70–80°C, ethanol solvent) .

Coupling reactions : Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for piperidine-nitrophenyl coupling .

Purification : Recrystallization in water/ethanol mixtures or DMF-ethanol (1:1) to achieve >95% purity .
Critical parameters : Temperature control (±2°C) and reaction time (1–6 hours) minimize side products like unreacted hydrazines .

What spectroscopic techniques are used to resolve contradictions in reported biological activities?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity across studies (e.g., IC50 variations) are addressed by:

  • 2D NMR (COSY, HSQC) : Verifies regioselectivity of substituents, as misassignment of methylpiperidine positions can alter bioactivity .
  • High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities (e.g., de-nitrated byproducts) that may skew assay results .
  • Differential Scanning Calorimetry (DSC) : Confirms polymorphic stability, as crystalline forms impact solubility and bioavailability .

How do steric and electronic effects of the 4-nitrophenyl group influence reactivity?

Advanced Research Question
The electron-withdrawing nitro group:

  • Reduces nucleophilicity : Limits SN2 reactions at the benzylic carbon, favoring electrophilic aromatic substitution (e.g., nitration at meta positions) .
  • Enhances π-π stacking : Stabilizes interactions with enzyme active sites (e.g., cytochrome P450) in docking studies .
    Experimental validation : Substituent scrambling via Suzuki-Miyaura coupling with boronic acids reveals steric hindrance from the methylpiperidine group .

What methodologies are employed to study its mechanism of action in cancer cells?

Advanced Research Question
Mechanistic studies involve:

  • Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Molecular Dynamics (MD) simulations : Model binding to ATP pockets (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Flow cytometry : Quantify apoptosis via Annexin V/PI staining, showing dose-dependent caspase-3 activation .

How can structural analogs be designed to improve pharmacokinetic properties?

Advanced Research Question
Derivatization strategies include:

  • Bioisosteric replacement : Swap the 4-nitrophenyl group with a 4-cyanophenyl moiety to enhance metabolic stability .
  • Prodrug synthesis : Introduce ester linkages (e.g., acetate at the hydroxyl group) to improve oral bioavailability .
  • LogP optimization : Modify the ethyl chain to a propyl group, reducing hydrophobicity (calculated LogP from 3.2 to 2.8) .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question
Challenges include:

  • Matrix interference : Plasma proteins bind the lipophilic thiazole core, requiring solid-phase extraction (C18 columns) for LC-MS/MS quantification .
  • Photodegradation : The nitro group undergoes UV-induced breakdown, necessitating amber vials and stabilizers (e.g., ascorbic acid) .
  • Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using MRM transitions (m/z 420→302 for quantification) .

How do reaction conditions impact the stereochemistry of the methylpiperidine substituent?

Advanced Research Question
Stereochemical outcomes depend on:

  • Catalyst choice : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings yield enantiomeric excess (ee >80%) .
  • Solvent polarity : Polar aprotic solvents (DMF) favor axial chirality in the piperidine ring .
  • Temperature : Lower temps (0–5°C) stabilize transition states for cis-diastereomers .

What strategies reconcile contradictory data in pharmacological studies?

Advanced Research Question
Contradictions (e.g., variable IC50 values) are resolved by:

  • Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) .
  • Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF .
  • Crystallographic validation : Compare binding modes in protein-ligand complexes (PDB: 3LD6) .

How is computational chemistry applied to predict ADMET properties?

Advanced Research Question
In silico tools include:

  • SwissADME : Predicts moderate intestinal absorption (TPSA = 95 Ų) and CYP3A4-mediated metabolism .
  • Protox-II : Estimates LD50 = 220 mg/kg (oral, rat), classifying it as Category 4 toxicity .
  • Molecular docking (AutoDock Vina) : Scores binding affinity (ΔG = -9.2 kcal/mol) to hERG channels, flagging cardiac risk .

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